H-Val-Met-OH

概要

説明

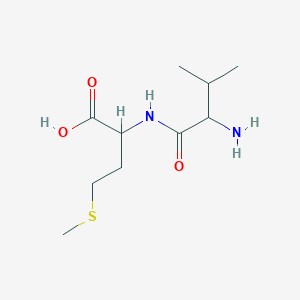

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid is a dipeptide formed from the amino acids L-valine and L-methionine.

科学的研究の応用

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: It serves as a substrate for studying enzyme activity and protein interactions.

Medicine: (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid derivatives are explored for their potential therapeutic effects, including antioxidant properties.

Industry: It is used in the production of peptide-based materials and as a component in nutritional supplements .

作用機序

Target of Action

Valyl-Methionine, also known as H-Val-Met-OH or (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, is a dipeptide containing free N-terminal methionine . It exhibits activity against cDNA expressing Flavin-containing monooxygenase (FMO) 1 and FMO3 . These enzymes are involved in the oxidation of various drugs and xenobiotics .

Mode of Action

It is known that it interacts with fmo1 and fmo3 . These enzymes are involved in the oxidation of various drugs and xenobiotics . The interaction of Valyl-Methionine with these enzymes could potentially alter their activity, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

Valyl-Methionine is involved in the metabolism of methionine, an essential amino acid . Methionine is salvaged from 5’methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it could be used to lower kidney uptake of 68ga-labeled dota-conjugated peptides and peptidomimetics . The compound was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite was rapidly excreted via the renal pathway with minimal kidney retention .

Result of Action

The result of Valyl-Methionine’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, it could potentially inhibit the growth of cancer cells by altering the metabolism of certain substances within the body .

生化学分析

Biochemical Properties

H-Val-Met-OH interacts with enzymes such as Flavin-containing monooxygenase (FMO) 1 and FMO3 . These interactions are crucial for its biochemical activity. The compound is oxidized by human FMO3, which is expressed by cDNA . This interaction suggests that this compound plays a role in the sulfoxidation reactions of methionine .

Cellular Effects

In cellular processes, this compound has been shown to promote the growth of neuritis in PC12 cells This suggests that the compound influences cell function by promoting neurite outgrowth

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FMO1 and FMO3 enzymes. It is oxidized by these enzymes, suggesting a role in enzyme activation

Metabolic Pathways

It is known to interact with FMO1 and FMO3 enzymes , suggesting a role in the sulfoxidation reactions of methionine

準備方法

Synthetic Routes and Reaction Conditions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be synthesized through peptide bond formation between L-valine and L-methionine. The synthesis typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. Protecting groups are often used to prevent unwanted reactions at the amino and carboxyl termini of the amino acids .

Industrial Production Methods

Industrial production of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

化学反応の分析

Types of Reactions

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid .

類似化合物との比較

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid can be compared with other dipeptides such as:

Valyl-Leucine: Similar in structure but lacks the sulfur atom, resulting in different chemical reactivity.

Methionyl-Valine: The reverse sequence of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, which may exhibit different biological activity due to the position of the amino acids.

Valyl-Alanine: Another dipeptide with different side chain properties, affecting its solubility and reactivity

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid stands out due to the presence of the sulfur-containing methionine residue, which imparts unique chemical and biological properties.

生物活性

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, commonly referred to as a dipeptide formed from L-valine and L-methionine, exhibits notable biological activities that have garnered interest in various fields, including nutrition, pharmacology, and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and comparative analyses.

- Molecular Formula: C10H20N2O3S

- Molecular Weight: 248.34 g/mol

- CAS Number: 14486-09-0

- IUPAC Name: 2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid

Synthesis and Production

The synthesis of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid typically involves peptide bond formation between L-valine and L-methionine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). Solid-phase peptide synthesis (SPPS) is often employed for industrial production due to its efficiency in producing peptides at scale.

1. Antioxidant Properties

Research indicates that derivatives of this compound may exhibit antioxidant properties. A study highlighted that the compound's structure allows it to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.

2. Nutritional Supplementation

A significant area of exploration is its role in dietary supplementation. For instance, supplementation with related compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMB) has been shown to influence nitrogen retention and metabolite profiles in livestock. This suggests potential applications in enhancing growth performance and muscle mass in animals .

3. Metabolomic Effects

In a controlled study involving cattle, dietary supplementation with HMBi (a derivative of the compound) resulted in altered plasma concentrations of methionine and related metabolites, indicating its role in amino acid metabolism . The study found that while nitrogen retention was not significantly improved, the metabolic changes underscore the compound's influence on protein synthesis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, it is helpful to compare it with similar dipeptides:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Valyl-Leucine | Similar backbone | Lacks sulfur atom; different reactivity |

| Methionyl-Valine | Reverse sequence | Potentially different biological activity |

| Valyl-Alanine | Different side chains | Affects solubility and reactivity |

The presence of the sulfur-containing methionine residue in (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid imparts unique chemical reactivity and biological functions not found in its counterparts.

Study on Dietary Supplementation

Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of various dipeptides, including (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid. Results demonstrated that this compound effectively reduced reactive oxygen species (ROS), highlighting its potential therapeutic applications in oxidative stress-related conditions.

特性

CAS番号 |

14486-09-0 |

|---|---|

分子式 |

C10H20N2O3S |

分子量 |

248.34 g/mol |

IUPAC名 |

2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |

InChIキー |

YSGSDAIMSCVPHG-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

正規SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Key on ui other cas no. |

14486-09-0 |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Valyl-Methionine dipeptide influence its interaction with DNA?

A: Research suggests that the formation of specific hydrogen bonds within the Valyl-Methionine dipeptide contributes to its ability to interact with DNA []. The study highlights the significance of hydrogen bonds between N1 and H17, and between H17 and O25 in the Valyl(B)-Methionine(B) conformation for enhancing the molecule's stability and its potential to bind with DNA. While the exact mechanism of interaction requires further investigation, this finding underscores the importance of structural conformation in dictating biological activity.

Q2: What computational methods were used to study Valyl-Methionine dipeptide and its interaction with DNA?

A: The study employed Density Functional Theory (DFT) at the B3LYP level with various basis sets to optimize the geometric parameters of different Valyl-Methionine conformations []. Vibrational spectral analysis was conducted using the 6-311++G(d,p) basis set, and Potential Energy Distribution (PED) analysis was performed using the MOLVIB program to assign vibrational modes. Molecular electrostatic potential map analysis and dipole moment calculations provided further insights into the molecule's properties. Finally, in silico molecular docking studies were performed to investigate the interaction of Valyl-Methionine with DNA. These computational approaches offered a comprehensive understanding of the dipeptide's structure and its potential to interact with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。